2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride
Overview
Description
2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2FNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
2-(p-Nitrophenoxy)ethylamines, which are structurally related to 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride, have been synthesized through reactions involving 2-aminoethanols with chloronitrobenzene. This method, including base-catalyzed Smiles rearrangement, is significant for producing derivatives of 2-(2-Chloro-4-fluorophenoxy)ethylamine for various applications (Knipe, Sridhar, & Lound-Keast, 1977).
Chemical Reagents and Fluorination
Research on organic fluorine compounds demonstrates the utility of similar compounds in the fluorination process, replacing hydroxyl groups with fluorine atoms. This process is critical in synthesizing fluorinated derivatives for various applications, highlighting the relevance of 2-(2-Chloro-4-fluorophenoxy)ethylamine in chemical synthesis (Bergmann & Cohen, 1970).
Corrosion Inhibition
Chalcone derivatives, related to this compound, have shown significant corrosion inhibition properties for mild steel in acidic environments. These compounds' effectiveness, studied through various experimental and computational techniques, underscores the potential application of 2-(2-Chloro-4-fluorophenoxy)ethylamine derivatives in corrosion protection (Lgaz et al., 2017).
Deep Eutectic Solvents
Ethylamine hydrochloride, related to 2-(2-Chloro-4-fluorophenoxy)ethylamine, has been utilized in forming deep eutectic solvents with low viscosity. These solvents, showing strong hydrogen-bond donating abilities, provide insights into designing new solvents with specific properties for industrial and research applications (Jiang et al., 2020).
Pharmaceutical Research
2-Substituted derivatives, including those related to this compound, have been investigated for their anti-dopaminergic properties. These compounds are explored for treating schizophrenia, dependency, and neurodegenerative disorders, demonstrating the compound's potential application in pharmaceutical research (Habernickel, 2003).
Mechanism of Action
Mode of Action
It is known that the presence of fluorine in the compound can alter the conformational landscape of molecules , which may influence its interaction with its targets.
Biochemical Pathways
The compound’s effect on the frequency of UV electronic transitions, which is related to molecular structure, suggests that it may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s conformation and, consequently, its interaction with its targets .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOTHOJVWILSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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